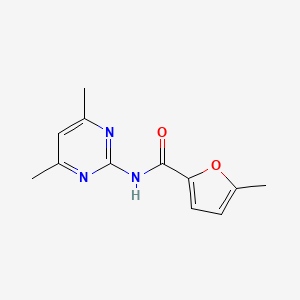
N-(1-methyl-4-piperidinyl)nicotinamide
Descripción general
Descripción
N-(1-methyl-4-piperidinyl)nicotinamide, also known as MPN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPN is a derivative of nicotinamide, a form of vitamin B3, and has shown promising results in various studies related to its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(1-methyl-4-piperidinyl)nicotinamide is complex and involves multiple pathways. N-(1-methyl-4-piperidinyl)nicotinamide has been shown to inhibit the activity of various enzymes and signaling molecules such as AKT, mTOR, and NF-κB, which are involved in cell growth and proliferation. N-(1-methyl-4-piperidinyl)nicotinamide also modulates the activity of specific immune cells such as T cells and macrophages, which play a crucial role in the immune response.
Biochemical and Physiological Effects
N-(1-methyl-4-piperidinyl)nicotinamide has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, N-(1-methyl-4-piperidinyl)nicotinamide induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurons, N-(1-methyl-4-piperidinyl)nicotinamide has been shown to protect against oxidative stress and inflammation, which are key factors in neurodegenerative diseases. In immune cells, N-(1-methyl-4-piperidinyl)nicotinamide modulates the production of cytokines and chemokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-methyl-4-piperidinyl)nicotinamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(1-methyl-4-piperidinyl)nicotinamide also has low toxicity and is well-tolerated by cells and tissues. However, there are also some limitations to its use in lab experiments. N-(1-methyl-4-piperidinyl)nicotinamide can be expensive to synthesize, and its mechanism of action is complex and not fully understood, which can make it challenging to interpret results.
Direcciones Futuras
There are several potential future directions for research on N-(1-methyl-4-piperidinyl)nicotinamide. One area of interest is the development of N-(1-methyl-4-piperidinyl)nicotinamide-based therapies for cancer and neurodegenerative diseases. Another area of interest is the study of N-(1-methyl-4-piperidinyl)nicotinamide's effects on the gut microbiome, which has been shown to play a crucial role in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of N-(1-methyl-4-piperidinyl)nicotinamide and its potential interactions with other signaling pathways and molecules.
Aplicaciones Científicas De Investigación
N-(1-methyl-4-piperidinyl)nicotinamide has been studied extensively for its potential therapeutic applications in various fields such as cancer research, neurobiology, and immunology. In cancer research, N-(1-methyl-4-piperidinyl)nicotinamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neurobiology, N-(1-methyl-4-piperidinyl)nicotinamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(1-methyl-4-piperidinyl)nicotinamide has been shown to modulate the immune response by targeting specific immune cells and cytokines.
Propiedades
IUPAC Name |
N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-15-7-4-11(5-8-15)14-12(16)10-3-2-6-13-9-10/h2-3,6,9,11H,4-5,7-8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDJXELWCWZMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388022 | |
| Record name | N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide | |
CAS RN |
830339-06-5 | |
| Record name | N-(1-methylpiperidin-4-yl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4179446.png)
![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}azocane](/img/structure/B4179449.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide](/img/structure/B4179450.png)
![3-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4179464.png)
![N-[3-(1H-pyrazol-1-yl)propyl]cyclobutanecarboxamide](/img/structure/B4179469.png)
![N-(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5-dimethyl-2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4179470.png)

![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4179479.png)
![N-1,3-thiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide](/img/structure/B4179480.png)


![2-ethyl-1-[(2-nitrophenyl)acetyl]piperidine](/img/structure/B4179504.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B4179516.png)
